molecular formula C17H20O2 B1222957 erythro-Mea CAS No. 20576-52-7

erythro-Mea

Cat. No.: B1222957
CAS No.: 20576-52-7
M. Wt: 256.34 g/mol
InChI Key: PYYFTORPKDTZJF-SJKOYZFVSA-N
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Description

Historical Context and Nomenclature of "Erythro" and "Threo" Diastereomers

The nomenclature of "erythro" and "threo" originates from the chemistry of carbohydrates, specifically from the four-carbon aldose sugars, erythrose and threose. chemistrysteps.comuwindsor.cachiralpedia.com In the Fischer projection of D-erythrose, the two hydroxyl (-OH) groups on the two chiral centers are on the same side of the carbon backbone. chemistrysteps.comuwindsor.ca Conversely, in D-threose, the hydroxyl groups are on opposite sides. chemistrysteps.comuwindsor.ca This distinction in the spatial arrangement of substituents gave rise to the general use of "erythro" and "threo" to describe the stereochemistry of other acyclic molecules with two adjacent stereocenters. chemistrysteps.comchiralpedia.com

While the Fischer projection provides a clear basis for this nomenclature, the terms can also be applied to molecules represented in a zig-zag chain conformation. In this representation, the "erythro" isomer has two identical substituents on different sides of the plane of the carbon chain (an anti-conformation). wikipedia.org However, the application of "erythro" and "threo" can become ambiguous when the substituents on the stereocenters are not identical. chemistrysteps.comuwindsor.ca This has led to the development of alternative nomenclature systems, such as syn and anti, which are sometimes preferred for their broader applicability. chemistrysteps.comstackexchange.com

Table 1: Comparison of Erythro and Threo Nomenclature in Different Projections
ConfigurationFischer ProjectionZig-Zag (Sawhorse) Projection
Erythro Identical/similar groups on the same sideIdentical/similar groups on opposite sides of the carbon chain backbone
Threo Identical/similar groups on opposite sidesIdentical/similar groups on the same side of the carbon chain backbone

Significance of "Erythro" Stereochemistry in Natural Products and Biologically Active Molecules

Stereochemistry plays a pivotal role in the biological activity of natural products and pharmaceuticals. nih.gov The specific three-dimensional arrangement of atoms in a molecule, including the "erythro" configuration, is often critical for its interaction with biological targets such as enzymes and receptors. nih.gov Many natural products are biosynthesized as single, enantiomerically pure compounds, and their biological function is intrinsically linked to their specific stereochemistry. nih.govscribd.com

A classic example illustrating the importance of stereochemistry is the antibiotic chloramphenicol. This molecule has two stereogenic centers and can exist as four stereoisomers. chiralpedia.com The antibacterial activity is almost exclusively found in the D-threo isomer, while the L-threo, D-erythro, and L-erythro isomers are practically inactive. chiralpedia.com Similarly, the amino acid threonine possesses a threo configuration, and its erythro diastereomer, allothreonine, is not found in proteins and is rare in nature. wikipedia.org

The "erythro" configuration is also significant in the synthesis and biological activity of various other molecules. For instance, in certain substituted alpha-hydroxytrimetoquinol isomers, the erythro isomer was found to be a more potent beta-adrenoceptor stimulant than the threo isomer. nih.gov In the case of methylphenidate, a drug used to treat ADHD, the desired pharmacological effects are primarily exhibited by the d-threo-methylphenidate isomer, while the erythro diastereomers have different properties. wikipedia.org

Table 2: Examples of Biologically Active Molecules with Erythro/Threo Stereoisomers
CompoundActive StereoisomerBiological Activity
ChloramphenicolD-threoAntibacterial chiralpedia.com
ThreonineL-threoAmino acid wikipedia.org
Methylphenidated-threoCNS stimulant wikipedia.org
Substituted alpha-hydroxytrimetoquinolerythroBeta-adrenoceptor stimulant nih.gov

Overview of Research Areas Involving "Erythro" Stereoisomers

Research involving "erythro" stereoisomers spans numerous areas of organic and medicinal chemistry. A significant focus is on the stereoselective synthesis of molecules with defined "erythro" or "threo" configurations. This is crucial for obtaining biologically active compounds in their pure stereoisomeric forms. nih.gov For example, methods have been developed for the stereoselective synthesis of threo and erythro β-hydroxy and β-disubstituted-β-hydroxy γ-amino acids.

The determination of the "erythro" or "threo" configuration is another important area of research. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for this purpose, with the relative chemical shifts of certain protons and the magnitude of vicinal coupling constants sometimes allowing for the assignment of the stereochemistry. researchgate.net

Furthermore, the study of "erythro" stereoisomers is integral to understanding reaction mechanisms. For instance, the stereochemical outcome of addition reactions to alkenes can lead to the formation of either "erythro" or "threo" products, providing insights into the reaction pathway. wikipedia.org The investigation of the distinct biological activities of "erythro" and "threo" diastereomers continues to be a key aspect of drug discovery and development, as the separation and testing of individual stereoisomers are often required to identify the most effective and least toxic therapeutic agents. nih.govscience.gov The total synthesis of complex natural products, such as erythromycin (B1671065), which has a specific "erythro" configuration at certain stereocenters, has also been a significant driver of research in this area. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20576-52-7

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[(2S,3R)-3-(4-hydroxyphenyl)pentan-2-yl]phenol

InChI

InChI=1S/C17H20O2/c1-3-17(14-6-10-16(19)11-7-14)12(2)13-4-8-15(18)9-5-13/h4-12,17-19H,3H2,1-2H3/t12-,17-/m1/s1

InChI Key

PYYFTORPKDTZJF-SJKOYZFVSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)O)[C@H](C)C2=CC=C(C=C2)O

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O

Other CAS No.

20576-52-7

Synonyms

erythro-alpha-ethyl-alpha'-methyl-4,4'-dihydroxybibenzyl

Origin of Product

United States

Advanced Synthetic Methodologies for Erythro Stereoisomers

Stereoselective and Stereospecific Synthesis of "Erythro" Carbon Chains

Achieving the erythro configuration often involves controlling the relative stereochemistry between two or more chiral centers. This can be accomplished through various strategies that leverage inherent substrate properties, external chiral influences, or catalytic systems.

Asymmetric Induction in "Erythro" Diastereomer Formation

Asymmetric induction relies on the presence of a chiral element—either within the substrate itself or introduced via a reagent or catalyst—to direct the formation of a new stereocenter with a preference for a specific relative configuration, leading to the erythro isomer.

Substrate Control: In molecules already possessing a chiral center, this existing chirality can influence the stereochemical outcome of reactions at adjacent centers. For instance, reactions involving aldehydes or ketones with α-chiral centers can lead to diastereoselective product formation, often favoring specific erythro or threo arrangements depending on the model (e.g., Cram's rule, Felkin-Anh model) and reaction conditions bccollegeasansol.ac.inwikipedia.orgresearchgate.net.

Reagent Control: The use of chiral reagents can also dictate the stereochemical pathway. For example, the stereoselective reduction of prochiral ketones or the addition of chiral nucleophiles to carbonyls can yield erythro-configured products.

Examples: The synthesis of erythro-β-hydroxyglutamic acid has been achieved using Sharpless asymmetric epoxidation followed by epoxide ring opening, which inherently favors the formation of anti-diols, leading to erythro configurations in subsequent transformations irbbarcelona.org. Similarly, the stereoselective synthesis of vicinal difluoro compounds has been reported, where methods like the treatment of tartrates with SF₄/HF can yield erythro-dimethyl 2,3-difluorosuccinate with high efficiency beilstein-journals.org.

Chiral Auxiliary-Mediated "Erythro" Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the stereoselective transformation, the auxiliary is cleaved and can often be recovered.

Mechanism: Auxiliaries create a chiral environment around the reactive site, sterically or electronically favoring the formation of one diastereomer over others. This is particularly effective in reactions like aldol (B89426) condensations, alkylations, and Diels-Alder reactions.

Common Auxiliaries: Well-known chiral auxiliaries include Evans' oxazolidinones, which are highly effective in controlling the stereochemistry of aldol reactions, often yielding specific erythro or threo products depending on the enolate geometry and reaction conditions wikipedia.orgnumberanalytics.comnih.govthieme-connect.com. Pseudoephedrine amides are also widely used, offering high diastereoselectivities in various transformations and often yielding crystalline products that facilitate purification wikipedia.orgnumberanalytics.comharvard.edu.

Research Findings: The use of camphor-derived auxiliaries has also been explored for asymmetric synthesis, leveraging their rigid structures wikipedia.org. Chiral auxiliaries derived from amino acids and carbohydrates are also significant tools in this area researchgate.netmdpi.com.

Organocatalytic Approaches to "Erythro" Structures

Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful and often environmentally friendly alternative to metal catalysis. These methods can effectively control stereochemistry, including the formation of erythro isomers.

Mechanisms: Organocatalysts can activate substrates through various mechanisms, such as enamine, iminium ion, or hydrogen bonding activation, to promote stereoselective C-C bond formations.

Applications: Organocatalytic aldol reactions, Michael additions, and cycloadditions are prominent examples where erythro stereochemistry can be controlled. For instance, proline and its derivatives are widely used organocatalysts for aldol reactions, often achieving high diastereoselectivities unipd.itresearchgate.net. Chiral thiourea (B124793) catalysts have also shown efficacy in Michael additions, yielding products with high dr and ee mdpi.com.

Examples: The synthesis of erythro-thioketoses has been achieved using L-proline-catalyzed aldolization researchgate.net. Organocatalytic approaches have also been developed for the synthesis of complex molecules, including intermediates for pharmaceuticals, where precise control over erythro configurations is essential google.comnih.gov.

Enantioselective Routes to "Erythro"-Configured Molecules

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. When applied to molecules with multiple stereocenters, it allows for the isolation of a specific erythro enantiomer.

Enzyme-Catalyzed Asymmetric Syntheses

Biocatalysis offers highly selective and often environmentally benign routes to chiral compounds. Enzymes can catalyze reactions with remarkable chemo-, regio-, and stereoselectivity.

Mechanisms: Enzymes like ketoreductases, aldolases, and lipases can stereoselectively reduce ketones, form C-C bonds, or resolve racemic mixtures, respectively.

Applications: Enzyme-catalyzed reductions of ketones can yield chiral alcohols, while aldolases can catalyze the formation of C-C bonds with high stereocontrol, potentially leading to erythro configurations. For example, threonine aldolases have been used in aldol reactions to synthesize intermediates for drugs like thiamphenicol (B1682257) unipd.it. Lipase-catalyzed kinetic resolutions are also employed to obtain enantiomerically pure compounds unipd.itmdpi.com.

Research Findings: Studies have shown that ketoreductases can be engineered or selected for specific stereochemical outcomes in ketone reductions mdpi.comthieme-connect.com. The stereospecific hydroxylation of glutamic acid by non-heme iron oxygenases has been reported to yield both threo- and erythro-hydroxyglutamic acid isomers, demonstrating the enzyme's precise control nih.gov.

Metal-Catalyzed Asymmetric Reactions for "Erythro" Diastereomers

Transition metal catalysis, often employing chiral ligands, is a cornerstone of modern asymmetric synthesis, enabling the efficient and selective formation of chiral centers.

Key Reactions:

Asymmetric Dihydroxylation (AD): The Sharpless asymmetric dihydroxylation is a powerful method for introducing two hydroxyl groups across a double bond with high enantioselectivity, often yielding vicinal diols with specific erythro or threo configurations depending on the substrate and catalyst researchgate.netacs.org.

Asymmetric Hydrogenation: Chiral metal catalysts, such as Ru-BINAP complexes, are highly effective for the enantioselective hydrogenation of prochiral olefins and ketones, leading to chiral alcohols or amines. This has been applied to the synthesis of compounds like erythro-methylphenidate internationaljournalssrg.org.

Reductive Couplings: Nickel-catalyzed reductive couplings of aminoaldehydes with alkynylsilanes have demonstrated outstanding stereocontrol, enabling the synthesis of D-erythro-sphingosine nih.gov.

Examples: The synthesis of erythro-neolignans has been achieved using Sharpless asymmetric dihydroxylation followed by inversion of threo-alcohols to erythro-isomers researchgate.netacs.org. Metal-catalyzed C-H functionalization and cross-coupling reactions also offer pathways to complex chiral molecules with controlled stereochemistry acs.orgacs.org.

Total Synthesis of Complex "Erythro"-Containing Natural Products (e.g., Macrolide Scaffolds)

The total synthesis of complex natural products, particularly macrolides, often relies on precise control of multiple stereocenters, including those with an erythro configuration. Researchers employ sophisticated strategies to build these intricate molecular architectures. For instance, the synthesis of macrolides such as methymycin (B1233876) and its analogues has involved convergent approaches utilizing reactions like asymmetric aldol reactions, Yamaguchi esterification, and ring-closing metathesis to establish the macrolactone core with the correct stereochemistry researchgate.netnih.govacs.orgresearchgate.net. The precise placement of erythro stereocenters is critical for the biological activity of these natural products.

Stereoselective Dehydration of Hydroxy-α-Amino Acid Derivatives to (E)-α,β-Dehydroamino Acids and Peptides

Achieving stereoselective dehydration of hydroxy-α-amino acid derivatives is crucial for synthesizing (E)-α,β-dehydroamino acids and peptides. One notable method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with CuCl₂ for the stereospecific dehydration of threo-β-hydroxy-α-amino acid derivatives, yielding (E)-α,β-dehydroamino acids with high stereoselectivity organic-chemistry.orgthieme-connect.comthieme-connect.com. Martin's sulfurane has also been employed for the stereospecific dehydration of threo-β-hydroxy-α-amino acid derivatives to (Z)-α,β-dehydroamino acids, and for the cyclodehydration of erythro-N-acyl β-hydroxy-α-amino amides to 4,5-trans-oxazolines doi.org. These methods are vital for creating peptidomimetics and intermediates for amino acid synthesis.

Stereoselective Reduction of Bromomethyl Ketones Yielding "Erythro" α-Amino Alcohol Products

The stereoselective reduction of bromomethyl ketones is a key strategy for producing erythro α-amino alcohol products. Research has demonstrated that reagents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents, particularly at lower temperatures, can stereoselectively reduce N-Boc bromomethyl ketones derived from amino acids like leucine, phenylalanine, alanine, and valine, yielding the erythro diastereomer of the Boc-amino alcohol in good yields montclair.eduresearchgate.net. These erythro α-amino epoxides derived from these alcohols are valuable intermediates for preparing hydroxyethylene peptide isosteres used in protease inhibitors.

Regiospecific and Stereoselective Glycosylation Reactions for "Erythro"-Pentofuranosyl Nucleosides

The synthesis of C-nucleosides, including those with erythro configurations, often involves regiospecific and stereoselective glycosylation reactions. Palladium-catalyzed coupling reactions, for instance, have been developed for the C-glycosylation of unactivated uracils with pyranoid glycals, leading to C-nucleosides with high regio- and stereoselectivity researchgate.netthieme-connect.com. These methods avoid the use of heavy metals like mercury and pre-activation of uracils, offering an efficient route to C-nucleoside synthesis. The stereochemical outcome of glycosylation reactions can be influenced by the choice of catalyst, solvent, and protecting groups, enabling the targeted synthesis of specific erythro-pentofuranosyl nucleosides.

Compound List:

(E)-α,β-Dehydroamino Acids

(E)-α,β-Dehydropeptides

(Z)-α,β-Dehydroamino Acids

4,5-trans-Oxazolines

Boc-amino alcohol

Boc-amino epoxides

Bromomethyl ketones

Erythro α-amino alcohol

Erythro-pentofuranosyl nucleosides

Macrolide scaffolds

Macrolides

Methymycin

N-acyl-β-hydroxy-α-amino acid derivatives

N-Boc bromomethyl ketones

Natural products

Peptide isosteres

Threo-β-hydroxy-α-amino acid derivatives

Threo-N-acyl-β-hydroxy-α-amino acid derivatives

Molecular Mechanism of Action Studies for Erythro Configured Compounds

Ligand-Target Interactions: Molecular Recognition Principles

The principle of molecular recognition governs the interaction between a ligand (like a drug or an endogenous molecule) and its biological target (such as a receptor or enzyme). This interaction is highly specific, depending on the complementary shapes, sizes, and chemical properties of the ligand and the target's binding site. researchgate.netnih.gov For erythro-configured compounds, this stereochemical arrangement is pivotal for establishing effective binding and eliciting a biological response.

A salient example is the non-steroidal compound erythro-MEA (erythro-α-Ethyl-α'-methyl-4,4'-dihydroxybibenzyl), which exhibits estrogenic and anti-estrogenic properties. who.intresearchgate.net Its mechanism involves direct competition with the natural estrogen, 17β-estradiol, for binding to specific receptor proteins located in the cytoplasm of target tissues like the uterus. oup.com The ability of this compound and similar compounds to bind to the estrogen receptor is a direct function of their molecular structure, which allows them to fit within the receptor's ligand-binding pocket.

Relative Activity and Binding Affinity of Non-Steroidal Estrogen Inhibitors Compared to 17β-Estradiol (E2) in Rabbit Uterine Cytosol
CompoundRelative Activity (RA)aRatio of Association Constants (RAC)b
This compound1.51.1
Dimethylstilbestrol1.20.9
cis-Clomiphene0.0120.009
trans-Clomiphene0.0010.0007
MER-25 (Etoxamox)0.0020.0015
U-11,555A0.0030.0022

a Relative Activity (RA) is the ratio of the molar concentration of E2 to the inhibitor required to halve the initially bound radioactivity. oup.com

b Ratio of Association Constants (RAC) is the calculated ratio of the inhibitor's association constant to that of E2.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2YHdyouRID07Re5mkTik357tNIAMzLwQLANlAuaFfCOhyJNBogd-w-sZ1fZ7sUCLf6kcPWYKYAjn65hsylz-ibsJ0WqyYTQHuqqu2Dq3FH1d-jIIBtLa0jnqcTeXQons0dRi5TlerySdHLVQzh-EEFSgbLuxQ1A79B4TYVJi2_CAcQg%3D%3D)]

Enzyme Inhibition and Activation Mechanisms (e.g., Ribosomal interactions for macrolides)

Erythro-configured compounds are prominent in the macrolide class of antibiotics, with erythromycin (B1671065) being a classic example. These molecules act by inhibiting protein synthesis in bacteria. oup.com Their mechanism does not involve traditional enzyme active-site inhibition but rather the obstruction of a complex molecular machine: the ribosome.

Macrolides bind to the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge. oup.comasm.orgnih.gov This binding site is located near the peptidyl transferase center (PTC), where peptide bonds are formed. asm.org The interaction is primarily mediated through hydrogen bonds between the drug molecule and specific nucleotides of the 23S ribosomal RNA (rRNA), which lines the tunnel wall. oup.comresearchgate.net

Key molecular interactions for macrolides like erythromycin include:

Desosamine (B1220255) Sugar: This amino sugar is crucial for binding, forming hydrogen bonds with the 23S rRNA, particularly with nucleotide A2058. oup.comresearchgate.net Modification of the 2'-hydroxyl group on this sugar, either through phosphorylation or glycosylation, disrupts this vital interaction and leads to antibiotic resistance. researchgate.net

Macrolactone Ring: The 14- or 16-membered lactone ring provides the structural scaffold. Its cleavage by bacterial esterase enzymes results in the linearization of the ring, which abolishes its ability to bind to the ribosome. researchgate.net

Cladinose (B132029) Sugar: In some macrolides like erythromycin, the cladinose sugar can also influence binding and the context-specific nature of inhibition. nih.gov Ketolides, which replace this sugar with a keto group, can be effective against some macrolide-resistant strains. researchgate.net

By binding within the NPET, macrolides physically obstruct the passage of the growing polypeptide chain. asm.orgnih.gov This inhibition is often context-specific, meaning it preferentially stalls the synthesis of certain proteins, particularly those containing specific amino acid motifs. nih.gov The drug's presence can also allosterically alter the conformation of the PTC, further disrupting protein synthesis. asm.org

Key Ribosomal Interactions of Erythro-Configured Macrolides
Macrolide Structural ComponentRibosomal TargetNature of InteractionFunctional Consequence of Interaction
Desosamine Sugar (amino sugar)A2058 of 23S rRNAHydrogen Bonding oup.comresearchgate.netAnchors the drug in the NPET; essential for binding. oup.com
Macrolactone Ring (14- or 16-membered)Nascent Peptide Exit Tunnel (NPET) WallVan der Waals forces, Hydrophobic interactions oup.comProvides structural framework for obstruction of the tunnel. asm.org
Various Ring SubstituentsrRNA nucleotides and ribosomal proteins (e.g., uL4)Hydrogen bonds, stacking interactions asm.orgModulates binding affinity and specificity; can overcome resistance. asm.org

Intracellular Signal Transduction Pathways Modulation (in vitro models, non-human context)

Beyond direct receptor or enzyme binding, compounds can exert their effects by modulating complex intracellular signal transduction pathways. These pathways are cascades of molecular events that transmit a signal from the cell surface to intracellular targets, culminating in a specific cellular response.

In vitro studies on non-human models have shown that compounds with an erythro configuration can influence key signaling nodes. For instance, D-erythro-Sphingosine is a known inhibitor of protein kinase C (PKC) and calmodulin-dependent enzymes. rndsystems.com PKC is a family of enzymes crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. rndsystems.com

The modulation of signaling is particularly relevant in the context of erythropoiesis (red blood cell production). The development of erythroid progenitor cells is tightly regulated by signaling cascades initiated by the hormone erythropoietin (EPO). nih.gov In vitro studies using erythroblast cultures have demonstrated the role of calcium-dependent signaling in this process. mdpi.com Activation of the mechanosensitive ion channel PIEZO1 in erythroblasts leads to an influx of Ca2+, which in turn activates downstream pathways. mdpi.comresearchgate.net This Ca2+ signal can modulate the phosphorylation of key signaling proteins, including:

STAT5 (Signal Transducer and Activator of Transcription 5): EPO-dependent STAT5 phosphorylation is a critical survival signal for erythroblasts. This can be enhanced by Ca2+ influx, an effect that is blocked by inhibitors of Ca2+-sensitive PKCs. mdpi.com

ERK (Extracellular signal-Regulated Kinase): Phosphorylation of ERK, part of the MAPK pathway, is also induced by Ca2+ influx in erythroblasts. mdpi.comresearchgate.net The ERK pathway has been shown to negatively regulate the early stages of erythroid differentiation. mdpi.com

These findings illustrate that by influencing key signaling enzymes like PKC or modulating ion fluxes, compounds can significantly alter the cellular machinery that controls fundamental processes like cell growth and differentiation in non-human, in vitro contexts. mdpi.commdpi.com

Examples of Signal Pathway Modulation by Compounds in In Vitro Non-Human Models
Modulating Compound/StimulusCellular ModelSignaling Pathway/Molecule AffectedObserved Effect
D-erythro-SphingosineIsolated enzyme assaysProtein Kinase C (PKC)Inhibition of enzyme activity. rndsystems.com
Yoda1 (PIEZO1 Agonist)Erythroblast cultureCa2+-dependent PKC, STAT5Increased STAT5 phosphorylation. mdpi.com
Yoda1 (PIEZO1 Agonist)Erythroblast cultureERK (MAPK pathway)Increased ERK phosphorylation. mdpi.comresearchgate.net
TetraiodofluoresceinChicken erythrocyte lysateAMP deaminaseInhibition by decreasing substrate affinity. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Erythro Derivatives

Design Principles for Modifying "Erythro" Scaffold Derivatives

The modification of "erythro" scaffold derivatives is guided by several key design principles aimed at enhancing their therapeutic properties. These principles often involve a multi-step approach, including the use of multicomponent reactions followed by cyclization to transform the chemical space and modulate physicochemical properties. nih.govacs.org The goal is to create complex molecules from readily available building blocks in a single step. nih.gov

A primary strategy involves the functionalization of the scaffold to improve interactions with biological targets. unipi.it This can be achieved through pre-polymerization functionalization, where functional monomers like alcohols or amines are incorporated, or through post-polymerization modification of the polymer. unipi.it Surface functionalization is particularly important as it can introduce cell recognition sites or points for further modification with bioactive molecules. unipi.it

Another key principle is the strategic introduction of substituents to influence the molecule's three-dimensional structure and properties. nih.govacs.org For instance, cyclization is a critical method for controlling these attributes. nih.govacs.org In some cases, a two-step approach involving a multicomponent reaction followed by cyclization can be used to transition from basic moieties to charge-neutral cyclic derivatives. nih.govacs.org The manipulation of the core sugar scaffold's conformation has also been shown to be crucial for optimal functional activity. csic.es

The development of potent estrogens, for example, has been guided by studying their structure-activity relationships. researchgate.net While in vivo studies are necessary to determine if a compound is metabolically activated to an estrogen, in vitro assays provide essential information about the structural requirements for producing estrogenic effects. researchgate.net

The following table outlines some common modification strategies for "erythro" scaffolds:

Modification StrategyPurposeExample
Cyclization Control 3D structure and physicochemical propertiesTransition from basic moieties to neutral cyclic derivatives nih.govacs.org
Surface Functionalization Introduce cell recognition sites and improve bio-interactionAddition of RGD peptides to promote cell adhesion unipi.it
Substituent Introduction Enhance potency and selectivityIntroduction of a bulky triisopropylsilyl (TIPS) group to increase diastereoselectivity ineosopen.org
Conformational Manipulation Optimize functional activityModification of the core sugar scaffold csic.es

Elucidation of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling is instrumental in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For "erythro" derivatives, this involves pinpointing the key functional groups and their spatial relationships that govern their interaction with a biological target.

For instance, in the context of human CYP17 inhibitors, common pharmacophoric features include one to two hydrogen bond acceptors and three hydrophobic groups. acs.org In azole-steroidal ligands, the 3β-OH group of ring A and the N-3 of the azole ring attached to ring D at C-17 act as hydrogen bond acceptors. acs.org The identification of such features allows for the virtual screening of compound libraries to find new and potent inhibitors. acs.org

A study on PDGFRA inhibitors identified key pharmacophoric features necessary for stable binding in the active site. frontiersin.org This information is critical for designing more potent and selective drugs by ensuring that future compounds possess the required structural elements for effective binding. frontiersin.org Similarly, for inhibitors of DHFR, different classes of inhibitors have been identified with varying selectivity for bacterial over human enzymes, highlighting the importance of specific structural features for targeted activity. acs.org

The table below summarizes key pharmacophoric features identified for different biological targets of "erythro" or related derivatives.

TargetKey Pharmacophoric FeaturesReference
Human CYP17 1-2 Hydrogen Bond Acceptors, 3 Hydrophobic Groups acs.org
PDGFRA Specific arrangement for stable binding in the active site frontiersin.org
DHFR Varies by inhibitor class, determines selectivity acs.org

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of "erythro" derivatives. The "erythro" designation itself points to a specific stereoisomeric configuration, which is often essential for a compound's pharmacological effect. ontosight.ai

Research has consistently demonstrated that different stereoisomers of a compound can exhibit vastly different potencies and even different biological activities. For example, in a series of pyrrolidin-2-one derivatives, diastereoisomers with the erythro configuration were found to be more effective positive allosteric modulators of the sigma-1 receptor than their threo counterparts. caldic.com This highlights the direct relationship between the configuration of stereocenters and the biological properties of the enantiomers. caldic.com

Similarly, the antifungal activity of certain neolignans was found to be dependent on the relative stereochemistry, with erythro alcohols being up to three times more active than threo alcohols. jacsdirectory.com In the case of fenoterol, a compound with two chiral centers, the R,R isomers exhibited more potent effects on cardiomyocyte contraction than the S,R isomers, demonstrating that the stereochemistry of an agonist can determine its selectivity in receptor coupling. science.gov

The importance of stereochemistry is further underscored by studies on sphingolipids, where different stereoisomers of GM3 were shown to have varying effects on neurite outgrowth. nih.gov The l-erythro-GM3 isomer, in particular, demonstrated the highest neuritogenic effect in the presence of NGF. nih.gov

The following table provides examples of the impact of stereochemistry on the biological activity of various compounds:

Compound ClassStereochemical ConfigurationImpact on Biological ActivityReference
Pyrrolidin-2-one derivatives erythro vs. threoErythro isomers are more effective sigma-1 receptor modulators caldic.com
Neolignans erythro vs. threoErythro alcohols are up to three times more active as antifungals jacsdirectory.com
Fenoterol R,R vs. S,RR,R isomers are more potent in increasing cardiomyocyte contraction science.gov
GM3 d-erythro vs. l-erythrol-erythro-GM3 shows the highest neuritogenic effect nih.gov

Advanced QSAR Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jacsdirectory.comsamipubco.com This approach is invaluable for predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. jacsdirectory.com

The general strategy for developing a QSAR model involves several steps:

Selection of a dataset of compounds with known biological activities. jacsdirectory.com

Generation and optimization of the 3D molecular structures. jacsdirectory.com

Calculation of a wide range of molecular descriptors that capture various physicochemical properties. jacsdirectory.comresearchgate.net

Selection of the most relevant descriptors using statistical methods. jacsdirectory.com

Development of a regression model to correlate the selected descriptors with the biological activity. jacsdirectory.com

Validation of the model's predictive ability. jacsdirectory.com

Various statistical methods are employed in QSAR modeling, including multiple linear regression (MLR) and genetic function analysis (GFA). jacsdirectory.com For instance, a QSAR study on neolignan derivatives used MLR to establish a linear model for predicting their antifungal activity. jacsdirectory.com In another study on Borassus flabellifer metabolite compounds, a QSAR model was developed to predict their breast anticancer activity. samipubco.com

Advanced QSAR models can also incorporate non-linear relationships and utilize machine learning algorithms. acs.org Artificial neural networks (ANNs), for example, have been used to model the binding affinities of amino acids, demonstrating higher predictive power than linear models. acs.org The Simplex Representation of Molecular Structure (SiRMS) is another approach that can identify any structural stereoisomers with different chirality elements, which is crucial when biological activity is linked to chirality. nih.gov

The table below presents examples of QSAR models developed for different classes of compounds:

Compound ClassBiological ActivityQSAR Model TypeKey FindingsReference
Neolignans AntifungalMLR-GFLinear model predicting activity based on physicochemical descriptors jacsdirectory.com
Borassus flabellifer metabolites Breast AnticancerNon-linear regressionEquation predicting activity based on LogP and molecular weight samipubco.com
Amino Acids Binding AffinitiesANNHigher predictive power for both linear and non-linear relationships acs.org
Various DiverseSiRMSCan differentiate stereoisomers and identify fragments that influence activity nih.gov

Statistical and Expert-Based Structural Alert Derivation for Activity Prediction

Structural alerts (SAs), also known as toxicophores, are specific chemical substructures that are associated with a particular type of biological activity or toxicity. researchgate.net The derivation of these alerts can be based on expert knowledge (rule-based models) or generated through machine learning algorithms from large datasets. researchgate.net Often, a combination of both approaches is used. researchgate.net

Expert-based systems rely on established chemical and toxicological knowledge to define rules that link structural features to potential hazards. researchgate.net However, these alerts are essentially hypotheses and require experimental validation. nih.gov

Statistical methods, on the other hand, can identify novel structural alerts by analyzing patterns in large chemical databases. For example, a QSAR model using techniques like Random Forest, SiRMS, and Dragon descriptors was developed to identify skin sensitizers from a chemically diverse set of compounds. nih.gov The analysis of molecular fragments based on their contribution to the activity can reveal which substructures are beneficial or detrimental. nih.gov

The topological substructure molecular design (TOPS-MODE) approach has been shown to be effective in flagging structural alerts for the mutagenicity of α,β-unsaturated carbonyl compounds. researchgate.net This highlights the utility of computational models in predicting genotoxicity based solely on chemical structure. researchgate.net

A synergistic approach that combines structural alerts with highly validated QSAR models is proposed to more accurately assess the potential risks of chemicals. nih.gov This integrated strategy can provide a more reliable prediction of a compound's biological activity profile.

The following table summarizes different approaches for deriving structural alerts:

Derivation MethodDescriptionApplication ExampleReference
Expert-Based Rules derived from human knowledge of chemical toxicityPredicting mutagenicity of α,β-unsaturated carbonyls researchgate.net
Statistical/Machine Learning Alerts generated by analyzing patterns in large datasetsIdentifying skin sensitizers using Random Forest and SiRMS nih.gov
Hybrid Combination of expert rules and machine learningPredicting developmental toxicity researchgate.net
QSAR-based Identifying influential fragments from QSAR modelsAnalysis of anticancer activity nih.gov

Advanced Analytical Techniques in Erythro Chemical Research

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, CD)

Spectroscopic techniques are indispensable for determining the three-dimensional arrangement of atoms in erythro compounds. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are two of the most powerful methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants (J-values), is a cornerstone of stereochemical assignment. cdnsciencepub.com The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. cdnsciencepub.com For acyclic systems, different staggered conformations (rotamers) will be populated, and the observed coupling constant is a weighted average.

In many cases, the coupling constant between the protons on the two chiral carbons (e.g., CHO-CHN) is larger in threo isomers compared to erythro isomers. cdnsciencepub.com For instance, in a study of 2-aryloxy-1-(2-piperidyl)ethanols, the experimental ³JHH values were 3.3-3.8 Hz for the erythro isomers and 6.4-6.8 Hz for the threo isomers. cdnsciencepub.com This difference arises because the most stable conformations of the erythro isomer place the vicinal protons in a gauche relationship (approximately 60° dihedral angle), leading to a smaller J-value, while the threo isomer can adopt a conformation with the protons anti-periplanar (180° dihedral angle), resulting in a larger J-value. github.io

Table 1: Comparison of Vicinal Coupling Constants (³JHH) for Erythro and Threo Isomers
Compound ClassErythro ³JHH (Hz)Threo ³JHH (Hz)Reference
2-Aryloxy-1-(2-piperidyl)ethanols3.3 - 3.86.4 - 6.8 cdnsciencepub.com
2,3-Difluoro-3-phenylpropionates2.8 - 3.6Not specified as a range, but generally larger beilstein-journals.org
1,2-Disubstituted-1-arylpropanes~4.0 (when A decreases)Varies cdnsciencepub.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light, a property exhibited by chiral molecules. rsc.orgchiralabsxl.com It is a highly sensitive technique that can distinguish between enantiomers and, in many cases, diastereomers. chiralabsxl.comcolumbia.edu The resulting CD spectrum is unique to a specific stereoisomer and can be used as a fingerprint for identification when compared to spectra of known compounds. chiralabsxl.com

For complex acyclic molecules like sphingosines, where NMR analysis can be ambiguous, CD offers a powerful alternative. columbia.eduresearchmap.jp By derivatizing the molecule with chromophores, an "exciton-coupled" CD spectrum can be generated. The sign of this coupled spectrum can directly indicate the absolute configuration of the stereocenters. columbia.edu Furthermore, vibrational circular dichroism (VCD), which measures the differential absorption of polarized infrared light, has also been successfully applied to discriminate all four stereoisomers of sphingosine (B13886) (D-erythro, L-erythro, D-threo, L-threo), a feat difficult with conventional methods. researchmap.jpresearchgate.net

Mass Spectrometry for Metabolite Profiling in Biosynthetic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. google.comnih.gov In biosynthetic studies of natural products like the antibiotic erythromycin (B1671065), MS is crucial for identifying and quantifying intermediates and final products. nih.govnih.gov

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a common workflow. plos.org This setup allows for the separation of complex mixtures from fermentation broths, followed by the sensitive detection and identification of each component based on its mass. plos.org For example, in the engineered biosynthesis of new erythromycin derivatives, ESI-MS was used to detect novel compounds by identifying their specific molecular weights (e.g., m/z 720 for 3-O-(2'-O-methylrhamnosyl) erythromycin D). sci-hub.se

Untargeted metabolomics approaches using high-resolution MS can profile thousands of chemical features simultaneously. plos.org In a study of Plasmodium falciparum-infected erythrocytes, this method detected over a thousand chemical entities, revealing novel metabolic pathways and potential drug targets. plos.org While MS itself cannot distinguish between stereoisomers, its coupling with separation techniques allows for the profiling of specific diastereomers, providing insights into the stereoselectivity of biosynthetic enzymes. researchgate.netresearchgate.net

Chromatographic Separations of Diastereomers and Enantiomers (e.g., HPLC)

The separation of stereoisomers is a fundamental challenge in chemistry. tandfonline.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating both diastereomers and enantiomers of "erythro" compounds.

Diastereomer Separation: Erythro and threo diastereomers have different physical properties and can often be separated using standard (achiral) chromatography. Reversed-phase HPLC, typically using a C18 column, is effective for separating many diastereomeric pairs. scispace.com For example, the erythro and threo isomers of syringylglycerol-8-O-4'-(sinapyl alcohol) ethers were successfully separated and quantified using reversed-phase HPLC. scispace.com Similarly, a preparative HPLC method was developed to separate the threo/erythro diastereoisomers of the aminoalcohol formed from the reduction of bupropion. tandfonline.comtandfonline.com

Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment, requiring a chiral environment for separation. This is achieved using chiral stationary phases (CSPs) in HPLC. rsc.orgtandfonline.com These CSPs are themselves enantiomerically pure and interact differently with the two enantiomers of a racemic compound, leading to different retention times.

Cellulose-based CSPs, such as Chiralcel OD or Chiralpak IB, are widely used for this purpose. scispace.comtandfonline.comnih.gov For example, the enantiomers of erythro-syringylglycerol-8-O-4'-(sinapyl alcohol) ethers were resolved on a Chiralcel OD column. scispace.com Likewise, the enantiomers of threo-losigamone were successfully separated using a Chiralpak IB column. tandfonline.com The combination of LC-MS/MS with chiral separation is particularly powerful for pharmacokinetic studies, as it allows for the quantification of individual enantiomers in biological samples like blood. researchgate.net

Table 2: Examples of Chromatographic Separations of Erythro Isomers
CompoundIsomer TypeTechniqueColumn/Stationary PhaseReference
Syringylglycerol-8-O-4'-(sinapyl alcohol) ethersDiastereomersReversed-phase HPLCC18 (ODS-80Ts) scispace.com
Syringylglycerol-8-O-4'-(sinapyl alcohol) ethersEnantiomersChiral HPLCChiralcel OD scispace.com
Bupropion-derived aminoalcoholsDiastereomersPreparative HPLCSilica cartridge tandfonline.com
SphingomyelinDiastereomersNormal-phase HPLCDiol column nih.gov
8.O.4'-NeolignansEnantiomersChiral HPLCChiralcel OD nih.gov
threo-LosigamoneEnantiomersChiral HPLCChiralpak IB tandfonline.com
MethylphenidateEnantiomersChiral LC-MS/MSNot specified researchgate.net

Crystallographic Analysis of "Erythro" Compounds and Their Biological Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. slideshare.net The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. numberanalytics.com

This method has been used to unambiguously confirm the erythro configuration of various compounds. For example, the crystal structure of erythro-3-hydroxy-3-(4-methoxyphenyl)-2-phenoxypropanoic acid was determined, which in turn allowed for the confident steric assignment of related lignin (B12514952) model compounds. scispace.com Similarly, the crystal structure of the threo isomer of 1,2-difluorocyclododecane was solved, which, in combination with NMR and computational studies, provided deep insight into the conformational preferences of both the threo and erythro diastereomers. beilstein-journals.orgbeilstein-journals.org

Furthermore, crystallography is essential for understanding how erythro compounds interact with their biological targets. numberanalytics.com By co-crystallizing a compound with a protein, researchers can visualize the precise binding mode, including all intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov For instance, crystallographic studies of phenylalanine hydroxylase have revealed the binding sites for its cofactor, which can exist in l-erythro and d-threo forms, providing insights into the enzyme's catalytic mechanism and substrate specificity. nih.gov This structural information is invaluable for structure-based drug design and for understanding the molecular basis of biological activity.

Computational and Theoretical Studies on Erythro Diastereomers

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are particularly valuable for understanding why different diastereomers of a drug candidate may exhibit vastly different biological activities.

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site to form a stable complex. This is followed by MD simulations, which provide a detailed view of the dynamic behavior of the complex over time, revealing the stability of the interactions and conformational changes in both the ligand and the receptor.

A notable example involves the study of erythro and threo isomers of noscapine (B1679977), an opium alkaloid with anticancer properties. A library of noscapine derivatives, including both erythro and threo forms, was screened against the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies revealed that the erythro form, specifically erythro-aminonoscapine, exhibited a higher binding affinity compared to its threo counterpart. Subsequent MD simulations confirmed the stability of the erythro-aminonoscapine-EGFR complex, providing a structural basis for its enhanced activity.

Similarly, studies on 4-fluoromethylphenidate (B12786486) (4F-MPH) have shown that the biological activity predominantly resides with the (±)-threo-isomers, which are significantly more potent at blocking dopamine (B1211576) and norepinephrine (B1679862) transporters than the (±)-erythro-isomers. This difference in potency highlights the critical role of stereochemistry in molecular recognition at the receptor level.

In the field of antibiotics, molecular docking has been used to investigate the binding of erythromycin (B1671065) derivatives to the bacterial ribosome. These studies help in understanding the structure-activity relationships and in designing new derivatives with improved efficacy. For instance, docking studies of erythromycin B derivatives against the apicoplast ribosome of Plasmodium falciparum have been conducted to evaluate their potential as anti-malarial agents. The results indicated that the weak anti-malarial activity was likely due to a limited number of favorable interactions within the ribosomal exit tunnel.

The differential binding affinity between diastereomers is a common observation. In a study of 2-phenyladenine and 2-phenyl-8-azaadenine derivatives as ligands for A1 adenosine (B11128) receptors and adenosine deaminase (ADA), the erythro diastereoisomers were consistently found to be more active than the threo isomers. This stereoselectivity suggests a specific three-dimensional arrangement is required for optimal binding to both the receptor and the enzyme.

Interactive Data Table: Comparison of Binding Affinities of Diastereomers
Compound SeriesDiastereomerTargetBinding Affinity / Activity (IC50/Ki)Reference
Noscapine Derivativeserythro-aminonoscapineEGFR Tyrosine KinaseHigher binding affinity
Noscapine Derivativesthreo-nitronoscapineEGFR Tyrosine KinaseGood interaction
4-Fluoromethylphenidate (4F-MPH)(±)-threoDopamine Transporter (DAT)61 nM
4-Fluoromethylphenidate (4F-MPH)(±)-erythroDopamine Transporter (DAT)8,528 nM
2-Phenyl-9-(2-hydroxy-3-nonyl)-8-azaadenineerythroA1 Adenosine Receptor2.8 nM
2-Phenyl-9-(2-hydroxy-3-nonyl)-8-azaadeninethreoA1 Adenosine ReceptorLess active

Molecular dynamics simulations have also been employed to understand the structural differences between diastereomeric dyads. These simulations can reveal differences in the mean contact time between donor and acceptor sites and the mean angle between molecular planes, providing a rationale for the observed differences in their reactivity and spin effects.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for determining the preferred three-dimensional structures (conformations) of molecules and for understanding their intrinsic reactivity. For diastereomers, these calculations can elucidate the subtle energetic differences that dictate their observed properties.

The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their relative energies. For flexible molecules, multiple conformers can coexist in equilibrium. DFT calculations can predict the geometry and relative stability of these conformers.

A study on vicinal difluorinated analogs of the histone deacetylase (HDAC) inhibitor Suberanilohydroxamic acid (SAHA) provides a clear example. Conformational analysis by DFT and NMR spectroscopy revealed that the threo-difluorinated analogs favor an extended, zig-zag geometry in solution. In contrast, the erythro-difluorinated analogs favor a "bent" carbon chain. These conformational preferences directly impact how the inhibitors fit into the active site of HDAC enzymes, influencing their inhibitory potency and selectivity. For the erythro-difluorinated SAHA analog, DFT calculations showed that three staggered rotamers around the F-C-C-F bond have very similar energies, leading to a disordered conformational state.

Another example is the conformational analysis of erythro-carolignan E, a natural product. The study, combining NMR spectroscopy and computational analysis, showed that the preferred conformation of this molecule is solvent-dependent. In a non-polar solvent like CDCl3, a specific conformation is stabilized by an intramolecular hydrogen bond. However, in more polar, hydrogen-bond-accepting solvents like pyridine-d5 (B57733) and acetonitrile-d3, the molecule adopts different conformations as the intramolecular hydrogen bond is disrupted in favor of intermolecular hydrogen bonding with the solvent. This highlights the importance of considering environmental effects in conformational analysis.

DFT calculations are also used to probe the reactivity of diastereomers. By calculating the energies of reactants, transition states, and products, a detailed picture of a reaction's energy profile can be constructed. This allows for the prediction of reaction rates and equilibrium constants. For diastereomers, differences in their ground-state energies or the energies of their respective transition states can lead to significant differences in reactivity. For instance, in a study of guaiacyl β-O-4 lignin (B12514952) model dimers, DFT calculations showed that the erythro isomer possesses an intramolecular hydrogen bond that is absent in the threo isomer, resulting in a larger dipole moment and different frontier molecular orbital energies, which are key indicators of reactivity.

Interactive Data Table: Conformational Preferences of Erythro Diastereomers
CompoundMethodKey FindingReference
erythro-difluorinated SAHA analogDFT, NMRFavors a "bent" carbon chain with g+/g- disorder.
erythro-carolignan ENMR, Computational AnalysisConformation is solvent-dependent due to changes in hydrogen bonding. Coupling constant (3JH7'-H8') changes from 3.3 Hz (CDCl3) to 5.3 Hz (acetonitrile-d3).
erythro-1,2-difluorocyclododecaneDFT, 19F NMR, X-rayMore stable than the threo isomer in the ground state. Corner/edge conformers are more stable.
erythro-guaiacyl β-O-4 dimerDFTExhibits an intramolecular hydrogen bond, leading to a larger dipole moment (4.88 D) compared to the threo isomer (2.41 D).

These quantum chemical approaches provide a fundamental understanding of how the specific three-dimensional arrangement of atoms in erythro diastereomers governs their shape and chemical behavior, which in turn dictates their biological function.

Exploration of Novel Erythro Derivatives and Analogues

Rational Design and Synthesis of Modified "Erythro" Structures (e.g., Erythromycin (B1671065) derivatives)

The rational design of erythromycin derivatives is a strategic approach aimed at enhancing its therapeutic properties by overcoming inherent limitations such as instability in acidic environments and the emergence of bacterial resistance. nih.gov A key strategy in this endeavor has been the chemical modification of the erythromycin A scaffold at various reactive sites. mdpi.com

One of the primary challenges with erythromycin A is its degradation in the acidic environment of the stomach to inactive forms. nih.gov To address this, early efforts focused on modifying the C9-keto group or the reactive hydroxyl groups at C6 and C12. mdpi.com For instance, the synthesis of clarithromycin (B1669154) involves the methylation of the C6-hydroxyl group of erythromycin A, which enhances its acid stability and improves its pharmacokinetic profile. rsc.org Azithromycin (B1666446), a 15-membered azalide, was developed through a Beckmann rearrangement of 9(E)-erythromycin A oxime, which involved the insertion of a nitrogen atom into the macrolide ring. nih.govscirp.org This structural modification conferred greater acid stability and a broader spectrum of activity. mdpi.com

More recent rational design approaches have led to the development of ketolides, a subclass of macrolides. researchgate.net Ketolides are characterized by the removal of the cladinose (B132029) sugar at the C3 position and the oxidation of the C3-hydroxyl group to a ketone. researchgate.net This modification was inspired by the structure of older macrolides like pikromycin. researchgate.net Telithromycin is a prominent example of a ketolide that received marketing authorization. researchgate.net

The synthesis of these derivatives often involves multi-step chemical transformations of the parent erythromycin molecule. For example, the creation of azithromycin from erythromycin A is a complex process. nih.gov Similarly, the development of solithromycin, a fourth-generation macrolide, from erythromycin requires a 16-step semi-synthetic route. nih.gov

Researchers have also explored modifications at less chemically reactive positions on the erythromycin scaffold. mdpi.com For instance, chemobiosynthesis has been employed to create analogues with functional groups at the C15 position, such as 15-fluoro, 15-chloro, and 15-azido derivatives, which would be challenging to achieve through traditional chemical methods. mdpi.com

A summary of key rationally designed erythromycin derivatives is presented in the table below.

DerivativeKey Structural ModificationAdvantage Over Erythromycin A
Clarithromycin Methylation of the C6-hydroxyl group. rsc.orgEnhanced acid stability, improved pharmacokinetics. benthamdirect.com
Azithromycin Insertion of a nitrogen atom at C9a (azalide). nih.govGreater acid stability, broader spectrum of activity. mdpi.com
Roxithromycin Conversion of the C9-keto group to an oxime. rsc.orgIncreased stability in acidic conditions. rsc.org
Telithromycin Removal of cladinose sugar, C3-keto group (ketolide). researchgate.netActivity against some macrolide-resistant strains. researchgate.net
Solithromycin Fluorine at C2, and a distinct alkyl-aryl side chain. researchgate.netActivity against strains resistant to older macrolides. researchgate.net

Semi-synthetic Approaches to Diversify "Erythro" Compound Libraries

Semi-synthesis, the chemical modification of a naturally occurring compound, has been the predominant method for generating diverse libraries of erythromycin analogues. benthamdirect.comnih.gov This approach leverages the complex, stereochemically rich scaffold of erythromycin produced by fermentation and applies targeted chemical reactions to create novel compounds with potentially improved properties. scholarsresearchlibrary.com

The diversification of erythromycin has been achieved by targeting several key positions on the macrolide structure:

The Aglycone Ring: Modifications to the 14-membered lactone ring have been extensive. The creation of 15-membered azalides, like azithromycin, by ring expansion is a prime example. scirp.org Another approach involves the synthesis of 11-azaerythromycin A, where a nitrogen atom is introduced into the aglycone ring, leading to derivatives with altered antibacterial profiles. nih.gov

The Desosamine (B1220255) Sugar: The desosamine sugar is crucial for the antibacterial activity of erythromycin. Modifications have been explored, such as the introduction of a hydroxyl group at the C4' position, which has been shown to increase antibacterial activity by enhancing interactions with the bacterial ribosome. scirp.org

The Cladinose Sugar: The cladinose sugar can be cleaved to produce ketolides. researchgate.net Further modifications at this site have led to the development of various ketolide derivatives with different side chains, aiming to improve potency and overcome resistance. scirp.org

Parallel array synthesis and purification techniques have enabled the rapid exploration of structure-activity relationships within these semi-synthetic libraries. nih.gov For example, a series of 20-O-substituted and 3,20-di-O-substituted derivatives of desmycosin (a 16-membered macrolide related to erythromycin) were synthesized to evaluate the impact of these modifications on biological activity. nih.gov Similarly, numerous acyl derivatives of 10-dihydro-10-deoxo-11-azaerythromycin A were synthesized and evaluated to establish structure-activity relationships. nih.gov

These semi-synthetic efforts have not been limited to antibacterial applications. Structural modifications of erythromycin A have also led to the discovery of motilides, which are prokinetic agents that stimulate gut motility by acting as motilin receptor agonists. benthamdirect.comwikipedia.org

Evaluation of Biological Interactions in Model Systems (in vitro, non-human in vivo)

The biological evaluation of newly synthesized erythromycin derivatives is a critical step in the drug discovery process. This typically involves a combination of in vitro and non-human in vivo studies to determine their antimicrobial potency, spectrum of activity, and pharmacokinetic properties.

In Vitro Evaluation:

The primary in vitro test for new antibiotic candidates is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC values of novel derivatives are often compared to those of erythromycin and other existing antibiotics against a panel of medically significant bacteria, including both susceptible and resistant strains. wikipedia.org

For example, the in vitro evaluation of 10-dihydro-10-deoxo-11-azaerythromycin A and its derivatives showed that while they were less active than erythromycin A against erythromycin-sensitive Staphylococcus aureus, they exhibited advantageous properties against Gram-negative organisms. nih.gov In another study, a new derivative, erythromycin taurate, was found to have a high in vitro antimicrobial potency and was more efficient against Escherichia coli and Klebsiella pneumoniae than the parent erythromycin base. researchgate.netsrce.hr

The table below presents a summary of in vitro antibacterial activity for selected erythromycin derivatives against various bacterial strains.

CompoundOrganismMIC (µg/mL)
Erythromycin A Haemophilus influenzae0.015 to 256 wikipedia.org
Staphylococcus aureus0.023 to 1024 wikipedia.org
Streptococcus pyogenes0.004 to 256 wikipedia.org
Erythromycin Taurate Staphylococcus aureus NCIM 2079Comparable to Erythromycin base srce.hr
Klebsiella pneumoniae NCIM 2957More efficient than Erythromycin base researchgate.net
Escherichia coli NCIM 2065More efficient than Erythromycin base researchgate.net
10-dihydro-10-deoxo-11-azaerythromycin A Erythromycin-sensitive S. aureusLess active than Erythromycin A nih.gov
Gram-negative organismsAdvantageous properties compared to Erythromycin A nih.gov

Non-human In Vivo Evaluation:

Promising candidates from in vitro screening are advanced to non-human in vivo studies, typically in animal models such as mice, rats, or rabbits. mdpi.comsrce.hr These studies provide crucial information on the compound's efficacy in a living system, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

For instance, in vivo studies in mice with systemic infections caused by bacteria like S. aureus and S. pyogenes demonstrated the significant superiority of azithromycin over erythromycin, regardless of whether it was administered orally or subcutaneously. mdpi.com Pharmacokinetic studies in various animal models, including mice, rats, rabbits, and dogs, revealed the unique properties of azithromycin, such as rapid and extensive uptake into tissues and a long elimination half-life, which were distinct from erythromycin. mdpi.com

Similarly, some N-benzylidene derivatives of 9(S)-erythromycylamine showed better absorption than erythromycin after oral administration in dogs. researchgate.net In vivo screening of certain α-thio-γ-lactone ketolide derivatives in mice against a sensitive strain of Streptococcus pyogenes showed that while they were slightly less active than telithromycin, they were significantly more effective than erythromycin. scirp.org

These in vivo evaluations are essential for selecting the most promising derivatives for further development and potential clinical trials.

Biological Applications and Significance in Non Clinical Research Paradigms

Use of "Erythro" Compounds as Biochemical Probes in Cellular Systems

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is widely utilized as a biochemical probe primarily due to its potent inhibitory effects on adenosine (B11128) deaminase (ADA) and, to a lesser extent, phosphodiesterase type 2 (PDE2). wikipedia.org As an ADA inhibitor, EHNA prevents the breakdown of adenosine and deoxyadenosine, leading to their accumulation. wjpls.org This characteristic allows researchers to study the downstream effects of elevated adenosine levels and the role of the purine (B94841) metabolic pathway in various cellular processes. wjpls.org

EHNA's specificity for the ADA1 isoenzyme over ADA2 makes it a valuable tool for distinguishing the functions of these two isoenzymes in experimental settings. wjpls.orgmdpi.com By inhibiting ADA1, researchers can investigate its specific roles in cellular differentiation, particularly in lymphoid cells, and in maintaining immune and neurological system functions. wjpls.org

Furthermore, EHNA is employed to probe the involvement of dynein ATPase, a microtubule-dependent motor protein. researchgate.net By inhibiting dynein, EHNA helps to elucidate the mechanisms of intracellular transport, such as the movement of organelles and vesicles. researchgate.netnih.gov For instance, studies have used EHNA to demonstrate the role of dynein in the transport of proteins like aquaporin-2 to the perinuclear region in kidney cells. researchgate.net However, researchers must exercise caution as EHNA has been shown to also affect actin-dependent processes, which can complicate the interpretation of results in complex biological systems. nih.gov

Insights into Fundamental Biological Processes (e.g., Protein Synthesis Inhibition in vitro)

EHNA provides valuable insights into fundamental biological processes, extending beyond its immediate enzymatic targets. One significant area of investigation is its indirect effect on protein synthesis. ahajournals.orgahajournals.org In various cell types, including vascular smooth muscle cells and cardiac fibroblasts, EHNA has been shown to inhibit total protein and collagen synthesis. ahajournals.orgahajournals.org This effect is not direct but is mediated by the accumulation of endogenous adenosine resulting from ADA inhibition. ahajournals.orgahajournals.org The increased adenosine then acts on A2B adenosine receptors, triggering a signaling cascade that leads to the observed inhibition of protein synthesis. ahajournals.orgahajournals.org

This mechanism has been demonstrated in studies where the inhibitory effects of EHNA on protein synthesis were reversed by A2 receptor antagonists. ahajournals.orgahajournals.org These findings underscore the role of the adenosine pathway in regulating cell growth and protein production. ahajournals.org

Beyond protein synthesis, EHNA has been instrumental in studying other fundamental processes like cell motility. It has been shown to profoundly affect actin-dependent processes, including cell translocation and cytoplasmic streaming, by interfering with actin assembly. nih.gov Furthermore, as an inhibitor of dynein ATPase, EHNA is used to study microtubule-based transport, a critical process for cellular organization and function. researchgate.net

Applications in Advanced In Vitro Model Systems (e.g., 3D Cell Cultures, Organoids)

The advent of advanced in vitro models, such as 3D cell cultures and organoids, has revolutionized preclinical research by providing more physiologically relevant systems. ijstemcell.comaccscience.comcrownbio.comnih.gov These models better mimic the complex architecture and function of human tissues and are increasingly used in developmental biology, disease modeling, and toxicology. crownbio.comelifesciences.org

Within these advanced systems, compounds like EHNA can be used to dissect complex cellular and developmental processes. For example, in 3D cultures of cardiac fibroblasts, EHNA has been used to investigate the regulation of cell growth and DNA synthesis via the cAMP-adenosine pathway. ahajournals.org The ability to grow patient-derived organoids also opens up possibilities for personalized medicine research, where the effects of compounds can be tested on models that reflect a specific individual's biology. crownbio.comnih.gov

The use of specific biochemical probes in these sophisticated models allows for a more nuanced understanding of molecular mechanisms in a tissue-like context. rsc.org For instance, EHNA could be applied to organoid models to study the role of adenosine signaling or dynein-mediated transport in organ development and disease progression. While direct published applications of EHNA in organoid systems are still emerging, its established use in cellular biology makes it a prime candidate for future studies in these advanced models. researchgate.net

Table of Research Findings for EHNA

Research Area Model System Key Finding Reference
Biochemical Probe Kidney Cells (IMCD) Inhibits dynein-dependent transport of AQP2. researchgate.net
Biochemical Probe General Selectively inhibits ADA1 isoenzyme over ADA2. wjpls.orgmdpi.com
Microbial Interactions HIV-1 Infected H9 & U937 Cells Inhibits HIV-1 release from infected cells. nih.gov
Microbial Interactions HeLa Cells (HSV-infected) Inhibits herpes simplex virus (HSV) replication. nih.gov
Protein Synthesis Vascular Smooth Muscle Cells Inhibits collagen and total protein synthesis via adenosine accumulation. ahajournals.org
Protein Synthesis Cardiac Fibroblasts Inhibits collagen and total protein synthesis via A2B receptor activation. ahajournals.org

| Advanced In Vitro Models | 3D Cardiac Fibroblast Cultures | Inhibits DNA synthesis, demonstrating regulation of cell growth. | ahajournals.org |

Table of Mentioned Compounds

Compound Name
Adenine
Adenine arabinonucleoside
Adenosine
Cordycepin (3'-deoxyadenosine)
Deoxyadenosine
Deoxycytidine
erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in "Erythro" Compound Research

The complexity of predicting and controlling stereochemical outcomes in chemical reactions has led to the exploration of artificial intelligence (AI) and machine learning (ML) as powerful predictive tools. rsc.orgresearchgate.net These computational approaches are poised to revolutionize the research and development of "erythro" compounds by accelerating catalyst design, predicting reaction outcomes, and streamlining synthetic pathway analysis.

The following table highlights some applications of AI and ML in stereoselective chemistry:

ApplicationAI/ML TechniqueGoalKey FindingsRef.
Predicting StereoselectivityRandom Forest AlgorithmPredict the stereochemical outcome of glycosylation reactions.The model accurately predicts stereoselectivities for unseen reactants and conditions. Environmental factors were found to be more influential than the coupling partners. mpg.dersc.org
Catalyst DesignMachine Learning with Average Steric Occupancy (ASO) descriptorsPredict highly selective chiral phosphoric acid (CPA) catalysts for thiol additions to imines.ML models can effectively complement traditional techniques in rationalizing and predicting stereochemical outcomes. rsc.org
Retrosynthetic AnalysisDeep LearningPropose synthetic routes to complex molecules without relying on predefined rules.AI can identify unconventional synthesis pathways that might be missed by human chemists. pharmafeatures.com
Predicting EnantioselectivityAtomistic Machine Learning ModelPredict the enantiomeric excess of organocatalyzed propargylation reactions.A reaction-based representation can be mapped to the activation energy of the stereocontrolling step with high accuracy. nih.gov

Expanding Biological Understanding in Non-Human and In Vitro Systems

The biological evaluation of "erythro" compounds in non-human and in vitro systems is crucial for understanding their mechanisms of action and identifying potential therapeutic applications. These studies provide essential data on bioactivity, structure-activity relationships, and potential toxicity before any consideration for human studies.

In vitro assays are a primary tool for the initial screening of compounds. For example, the adenosine (B11128) deaminase (ADA) inhibitory activity of various deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) has been evaluated. nih.gov These studies revealed that substitution at different positions of the purine (B94841) ring dramatically affects the inhibitory activity. nih.gov Such research helps to establish a structure-activity relationship, guiding the design of more potent and selective inhibitors.

Cell-based assays are also widely used to assess the biological effects of "erythro" compounds. For instance, the antiviral and antitumor activities of EHNA analogues have been tested in a range of cellular systems. nih.gov Interestingly, these studies showed no correlation between ADA inhibition and antiviral or antitumor activity, suggesting that these compounds may have multiple mechanisms of action. nih.gov

Animal models provide a more complex biological system to evaluate the efficacy and pharmacology of a compound. In the case of mefloquine, a drug used to treat malaria, studies in mice have been instrumental in understanding the activity of its different stereoisomers against Mycobacterium avium. asm.org These studies revealed that the (+)-erythro enantiomer has greater efficacy than the racemic mixture, which can be attributed to its superior pharmacological properties, such as a longer half-life. asm.org

The table below provides examples of biological studies of "erythro" compounds in non-human and in vitro systems.

Compound/AnalogueSystemBiological Activity StudiedKey FindingsRef.
erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and its deaza analoguesIn vitro (enzyme assay)Adenosine deaminase (ADA) inhibitionThe position of nitrogen in the purine ring is critical for ADA inhibitory activity. nih.gov
EHNA and its deaza analoguesIn vitro (cell-based assays)Antiviral and antitumor activityNo correlation between ADA inhibition and antiviral or antitumor activity was found. 7-deaza-EHNA was the most active antitumor agent in this series. nih.gov
(+)-erythro-mefloquineMouse modelActivity against Mycobacterium aviumThe (+)-erythro enantiomer showed greater efficacy than the racemic mixture, likely due to better pharmacological properties. asm.org
erythro-7,9-dihydroxy-8,4′-oxyneolignansHuman microvascular endothelial cell tubule formation assayProangiogenic propertiesAll tested stereoisomers were active, with the 8S-configured compounds being the most potent. researchgate.net
Oxalis erythrorhiza extractsIn vitro (erythrocytes, cancer cell lines)Antioxidant, anti-inflammatory, cytotoxic effectsExtracts showed significant antioxidant and anti-inflammatory activity, and selective cytotoxicity towards cancer cells. nih.gov

These foundational studies in non-human and in vitro systems are indispensable for advancing our knowledge of "erythro" compounds. They provide the basis for further development and highlight the intricate relationship between stereochemistry and biological function.

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